molecular formula C16H13FN2OS B14029254 5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine

5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine

Cat. No.: B14029254
M. Wt: 300.4 g/mol
InChI Key: LUBUKNBGUNZBGT-UHFFFAOYSA-N
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Description

5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has a benzyloxy group and a fluorine atom attached to the phenyl ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-fluoro-5-(benzyloxy)aniline with a thioamide under specific conditions. One common method includes:

    Starting Materials: 2-fluoro-5-(benzyloxy)aniline and a thioamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or ethanol.

    Procedure: The mixture is heated to reflux for several hours to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using less toxic solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or benzyloxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluorophenyl)thiazol-2-amine: Lacks the benzyloxy group, which may affect its biological activity.

    5-(Benzyloxy)thiazol-2-amine: Lacks the fluorine atom, which can influence its reactivity and interactions.

    2-Aminothiazole: A simpler thiazole derivative with different biological properties.

Uniqueness

5-(5-(Benzyloxy)-2-fluorophenyl)thiazol-2-amine is unique due to the presence of both the benzyloxy and fluorine substituents, which can enhance its biological activity and specificity. The combination of these groups can lead to improved binding affinity to molecular targets and increased potency in various applications.

Properties

Molecular Formula

C16H13FN2OS

Molecular Weight

300.4 g/mol

IUPAC Name

5-(2-fluoro-5-phenylmethoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13FN2OS/c17-14-7-6-12(20-10-11-4-2-1-3-5-11)8-13(14)15-9-19-16(18)21-15/h1-9H,10H2,(H2,18,19)

InChI Key

LUBUKNBGUNZBGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C3=CN=C(S3)N

Origin of Product

United States

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